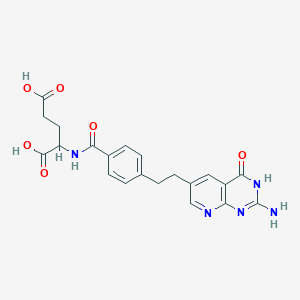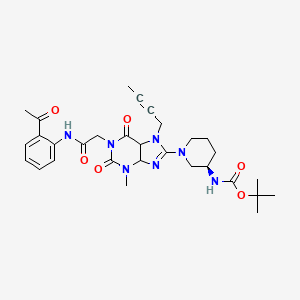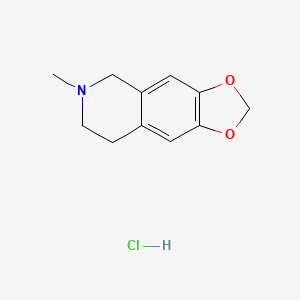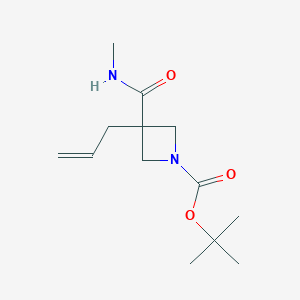
L-Glutamic acid, N-(4-(2-(2-amino-1,4-dihydro-4-oxopyrido(2,3-d)pyrimi din-6-yl)ethyl)bezoyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Glutamic acid, N-(4-(2-(2-amino-1,4-dihydro-4-oxopyrido(2,3-d)pyrimidin-6-yl)ethyl)benzoyl)- is a complex organic compound with the molecular formula C19H18N8O7. It is a derivative of L-glutamic acid and is known for its applications in various scientific research fields, including chemistry, biology, and medicine .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamic acid, N-(4-(2-(2-amino-1,4-dihydro-4-oxopyrido(2,3-d)pyrimidin-6-yl)ethyl)benzoyl)- involves multiple steps. One common method includes the reaction of 2,4,5-triamino-6-hydroxypyrimidine with p-aminobenzoylglutamic acid and trichloroacetone in the presence of sodium acetate and sodium metabisulfite . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors, precise temperature control, and continuous monitoring to ensure high yield and purity .
化学反応の分析
Types of Reactions
L-Glutamic acid, N-(4-(2-(2-amino-1,4-dihydro-4-oxopyrido(2,3-d)pyrimidin-6-yl)ethyl)benzoyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different derivatives of the original compound, while substitution reactions can introduce new functional groups .
科学的研究の応用
L-Glutamic acid, N-(4-(2-(2-amino-1,4-dihydro-4-oxopyrido(2,3-d)pyrimidin-6-yl)ethyl)benzoyl)- is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a research chemical in the synthesis of leucovorin and other derivatives.
Biology: Studied for its role in various biological processes and its potential as a biochemical tool.
Industry: Utilized in the production of various pharmaceuticals and as a precursor in chemical manufacturing.
作用機序
The mechanism of action of L-Glutamic acid, N-(4-(2-(2-amino-1,4-dihydro-4-oxopyrido(2,3-d)pyrimidin-6-yl)ethyl)benzoyl)- involves its interaction with specific molecular targets and pathways. It primarily acts as an inhibitor of thymidylate synthase, an enzyme crucial for DNA synthesis . By inhibiting this enzyme, the compound can disrupt the proliferation of cancer cells, making it a potential candidate for anticancer therapies.
類似化合物との比較
Similar Compounds
Some compounds similar to L-Glutamic acid, N-(4-(2-(2-amino-1,4-dihydro-4-oxopyrido(2,3-d)pyrimidin-6-yl)ethyl)benzoyl)- include:
Folic Acid: A vitamin involved in DNA synthesis and repair.
Pemetrexed: A chemotherapy drug that also inhibits thymidylate synthase.
Uniqueness
What sets L-Glutamic acid, N-(4-(2-(2-amino-1,4-dihydro-4-oxopyrido(2,3-d)pyrimidin-6-yl)ethyl)benzoyl)- apart is its specific structure, which allows it to interact uniquely with molecular targets, making it a valuable tool in scientific research and potential therapeutic applications .
特性
分子式 |
C21H21N5O6 |
|---|---|
分子量 |
439.4 g/mol |
IUPAC名 |
2-[[4-[2-(2-amino-4-oxo-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C21H21N5O6/c22-21-25-17-14(19(30)26-21)9-12(10-23-17)2-1-11-3-5-13(6-4-11)18(29)24-15(20(31)32)7-8-16(27)28/h3-6,9-10,15H,1-2,7-8H2,(H,24,29)(H,27,28)(H,31,32)(H3,22,23,25,26,30) |
InChIキー |
BHDZQFSNQPIPGI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CCC2=CC3=C(N=C2)N=C(NC3=O)N)C(=O)NC(CCC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R)-N-((R)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B12298546.png)



![4-Cyclopropyl-8-fluoro-5-[6-(trifluoromethyl)pyridin-3-yl]sulfonyl-1,4-dihydropyrazolo[4,3-c]quinoline](/img/structure/B12298570.png)
![N-(2-aminoethyl)-2-[4-(2,6-dioxo-1,3-dipropylpurin-3-ium-8-yl)phenoxy]acetamide;hydrochloride](/img/structure/B12298575.png)

![Sodium;(2-carbamoyl-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl) sulfate](/img/structure/B12298583.png)
![7-[2-(diethylamino)ethyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione;[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid](/img/structure/B12298584.png)

![2-[rel-(3aR,5r,6aS)-2-tert-butoxycarbonyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl]acetic acid](/img/structure/B12298604.png)
![DOTA-NOC, DOTA-[Nal3]-octreotide](/img/structure/B12298608.png)


